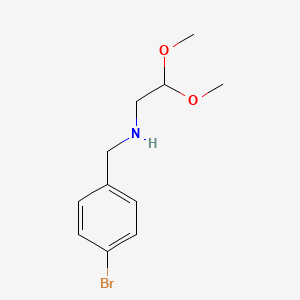

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMKXFLENZAFAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Bromobenzyl 2,2 Dimethoxyethanamine

Primary Synthetic Routes and Reaction Mechanisms

The most common and well-established method for preparing N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is the reductive amination of 4-bromobenzaldehyde (B125591) with 2,2-dimethoxyethanamine. This transformation can be performed as a one-pot reaction, which is advantageous for its operational simplicity and efficiency.

Reductive Amination of 4-Bromobenzaldehyde with 2,2-Dimethoxyethanamine

The first step in the reductive amination process is the acid-catalyzed condensation of 4-bromobenzaldehyde with 2,2-dimethoxyethanamine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and the elimination of a water molecule to form a Schiff base, specifically an N-(4-bromobenzyl)imine derivative. The formation of this imine is a reversible reaction, and the removal of water can drive the equilibrium toward the product. Mildly acidic conditions are often employed to facilitate this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Once the Schiff base is formed, it is reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction, the desired selectivity, and the presence of other functional groups.

Commonly used reducing agents for this purpose include:

Sodium Borohydride (NaBH₄): A cost-effective and widely used reducing agent. It is typically added after the initial formation of the imine to avoid the reduction of the starting aldehyde. Methanol (B129727) or ethanol (B145695) are common solvents for this reduction.

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and more selective reducing agent than sodium borohydride. It is particularly useful for one-pot reductive aminations as it does not readily reduce aldehydes or ketones at a significant rate, allowing for the concurrent presence of all reactants. Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) are frequently used as solvents.

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is effective under mildly acidic conditions. Its selectivity for the imine over the carbonyl group is a key advantage. However, the generation of toxic cyanide byproducts necessitates careful handling and waste disposal.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, often used in industrial-scale synthesis.

The general mechanism for the reduction involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the imine, followed by protonation to yield the final amine product.

Alternative Synthetic Pathways

While reductive amination is the most direct route, alternative synthetic strategies could theoretically be employed. One such possibility is the nucleophilic substitution of a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide) with 2,2-dimethoxyethanamine. This reaction would proceed via an SN2 mechanism, where the amine acts as the nucleophile, displacing the halide from the benzylic carbon. This approach would require careful control of reaction conditions to avoid over-alkylation of the amine. The presence of a non-nucleophilic base would be necessary to neutralize the hydrohalic acid formed during the reaction.

Optimization and Scalability of Synthesis Protocols

The efficiency and practicality of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimization of these variables is crucial for maximizing yield and ensuring the scalability of the process for potential industrial applications.

Process Variables and Yield Enhancement

Several key process variables can be manipulated to enhance the yield and purity of the final product:

Choice of Reducing Agent: As discussed, the nature of the reducing agent plays a critical role. For laboratory-scale synthesis, sodium triacetoxyborohydride is often preferred for its selectivity and ease of use in one-pot procedures. For larger-scale production, catalytic hydrogenation may be more economical and environmentally friendly.

Solvent: The choice of solvent can influence the rate of both imine formation and reduction. Aprotic solvents like dichloromethane or 1,2-dichloroethane are common for reactions with sodium triacetoxyborohydride, while protic solvents like methanol or ethanol are suitable for reductions with sodium borohydride.

Temperature: The reaction is typically carried out at room temperature. However, gentle heating may be applied to accelerate the initial imine formation, while cooling may be necessary during the addition of a highly reactive reducing agent to control the reaction rate.

pH Control: Maintaining a slightly acidic pH (around 5-6) is often beneficial for the initial condensation step. This can be achieved by the addition of a catalytic amount of a weak acid, such as acetic acid.

Stoichiometry of Reactants: The molar ratio of the aldehyde, amine, and reducing agent can be adjusted to optimize the reaction. Using a slight excess of the amine or the reducing agent can help to drive the reaction to completion.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve high yields and purity, making it a viable process for both research and commercial purposes.

Table of Reaction Parameters for Reductive Amination

| Parameter | 4-Bromobenzaldehyde | 2,2-Dimethoxyethanamine | Reducing Agent | Solvent | Temperature |

| Stoichiometry | 1 equivalent | 1-1.2 equivalents | 1-1.5 equivalents | - | Room Temperature |

| Typical Reagents | - | - | NaBH(OAc)₃ | Dichloromethane | - |

| Typical Reagents | - | - | NaBH₄ | Methanol | - |

| Typical Reagents | - | - | H₂/Pd-C | Ethanol/Methanol | - |

Purification Techniques for Research-Grade this compound

The synthesis of this compound, like many organic reactions, typically yields a crude product containing unreacted starting materials, byproducts, and other impurities. To obtain research-grade material with high purity, a meticulous purification process is essential. The choice of purification technique depends on the nature of the impurities and the desired final purity of the compound.

Chromatographic Methods (e.g., Column Chromatography)

Column chromatography is a cornerstone technique for the purification of organic compounds, including this compound. This method separates substances based on their differential adsorption onto a stationary phase while being carried by a mobile phase through a column.

For the purification of amine-containing compounds such as this compound, standard silica (B1680970) gel is a commonly employed stationary phase. However, the basic nature of the amine functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor separation, evident as "streaking" or "tailing" of the compound's band on the column. To mitigate these undesirable interactions, a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), is often added to the eluent system. This additive neutralizes the acidic sites on the silica gel, allowing for a more symmetrical peak shape and improved separation efficiency.

The selection of an appropriate mobile phase, or eluent, is critical for successful column chromatography. The polarity of the eluent determines the rate at which the compounds move through the column. A common strategy for the purification of moderately polar compounds like this compound is to use a mixture of a non-polar solvent and a more polar solvent. A typical eluent system for this class of compounds would be a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or heptane. The purification process would start with a lower concentration of the more polar solvent and gradually increase to elute the desired compound from the column.

The progress of the separation is monitored by thin-layer chromatography (TLC), which allows for the visualization of the different components of the mixture as they elute from the column. Fractions are collected and those containing the pure desired product, as indicated by TLC analysis, are combined. The solvent is then removed under reduced pressure to yield the purified this compound.

For more challenging separations or to achieve very high purity, flash column chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, can be employed. This technique offers faster separation times and higher resolution. In some cases, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, may also be a suitable alternative for the purification of this compound.

Table 1: Typical Parameters for Column Chromatography Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate) often containing a small percentage of triethylamine (e.g., 0.1-1%) to prevent peak tailing. |

| Monitoring Technique | Thin-Layer Chromatography (TLC) using a similar eluent system and visualized under UV light or with a suitable staining agent. |

| Typical Outcome | Isolation of this compound as a purified solid or oil, free from starting materials and byproducts. |

Chemical Reactivity and Transformation Studies of N 4 Bromobenzyl 2,2 Dimethoxyethanamine

Reactions Leading to Annulated Systems: Isoquinoline (B145761) Derivatives

The synthesis of isoquinolines from N-benzylaminoacetals is a well-established transformation in organic chemistry, known as the Pomeranz-Fritsch reaction. This acid-catalyzed cyclization provides a direct route to the isoquinoline core structure. wikipedia.orgorganicreactions.org

The conversion of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine to 6-Bromoisoquinoline (B29742) is a classic example of the Pomeranz-Fritsch reaction. wikipedia.org The process is typically conducted in two stages: the initial formation of the N-benzylaminoacetal from 4-bromobenzaldehyde (B125591) and 2,2-dimethoxyethylamine, followed by an acid-promoted ring closure to yield the aromatic isoquinoline system. organicreactions.orgresearchgate.net

| Acid Catalyst | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| Concentrated Sulfuric Acid | None (neat) | 0°C to RT | Variable |

| Polyphosphoric Acid (PPA) | None (neat) | Elevated Temp. | Moderate |

| Boron trifluoride-trifluoroacetic anhydride (B1165640) | Dichloromethane (B109758) | RT | Good |

| Titanium tetrachloride (TiCl₄) | Dichloromethane | 40°C | Not specified |

Strong acids are essential for promoting the key cyclization step. While concentrated sulfuric acid was used in the archetypal reaction, other acidic reagents have been explored to improve yields and substrate scope. wikipedia.orgthermofisher.com Reagents like polyphosphoric acid and boron trifluoride-trifluoroacetic anhydride mixtures have proven effective, particularly for substrates with sensitive functional groups. researchgate.net

The acid acts as a catalyst by protonating one of the methoxy (B1213986) groups of the acetal (B89532), facilitating its elimination as methanol (B129727) to generate a reactive oxonium ion. This is followed by the elimination of the second methoxy group to form an electrophilic iminium ion intermediate, which is crucial for the subsequent intramolecular cyclization. In some synthetic routes, potent Lewis acids like titanium tetrachloride are used to drive the reaction, especially after the formation of an intermediate from the aminoacetal. chemicalbook.com

The mechanism of the Pomeranz-Fritsch reaction begins with the acid-catalyzed elimination of one molecule of methanol from the protonated this compound, leading to an intermediate oxonium ion. Subsequent loss of the second methanol molecule generates a stabilized carbocation or an electrophilic iminium species. wikipedia.org

This electrophilic center then attacks the electron-rich aromatic ring at the position ortho to the benzyl (B1604629) group in an intramolecular electrophilic aromatic substitution (SEAr) reaction. This is the key ring-forming step. The resulting dihydroisoquinoline intermediate is unstable and rapidly undergoes dehydration and aromatization under the acidic conditions to furnish the final 6-Bromoisoquinoline product. wikipedia.org

While the Pomeranz-Fritsch reaction is the most direct route, modifications and alternative strategies exist for synthesizing the isoquinoline core. The Bobbitt modification, for example, involves hydrogenation of the initial Schiff base intermediate before acid-catalyzed cyclization to produce tetrahydroisoquinoline derivatives. nih.gov Another approach, the Schlittler-Muller modification, condenses a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal to yield C1-substituted isoquinolines. researchgate.net These alternative pathways can offer advantages in terms of substrate scope and the specific substitution patterns desired in the final product.

Cyclization to 6-Bromoisoquinoline: Reaction Mechanisms and Conditions

Reactivity of the Bromoaryl Moiety

The bromine atom on the isoquinoline ring produced from this compound serves as a versatile functional handle for further molecular elaboration. This bromoaryl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The 6-bromo position of the isoquinoline product is well-suited for participation in reactions such as the Suzuki-Myaura and Heck couplings. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. organic-chemistry.orgresearchgate.netnih.gov

The Suzuki-Miyaura coupling involves the reaction of the bromo-isoquinoline with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is highly efficient for creating new C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, or vinyl substituents at the 6-position. nih.gov

The Heck reaction provides a method for the C-C bond formation between the bromo-isoquinoline and an alkene, catalyzed by a palladium complex. organic-chemistry.orgconnectjournals.com This reaction typically results in the formation of a substituted vinyl-isoquinoline, which can be a valuable intermediate for further synthetic manipulations. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst | Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Aryl, Aryl-Vinyl |

| Heck Coupling | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, KOAc | Aryl-Vinyl |

These cross-coupling strategies significantly enhance the synthetic utility of this compound, allowing it to serve as a precursor to a diverse library of substituted isoquinoline derivatives.

Studies on Nucleophilic Aromatic Substitution

The presence of a bromine atom on the phenyl ring of this compound renders it a suitable substrate for various nucleophilic aromatic substitution reactions. These reactions are pivotal in synthetic organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds, allowing for the introduction of diverse functionalities onto the aromatic core. While direct studies on this compound are not extensively documented, its reactivity can be inferred from well-established palladium- and copper-catalyzed cross-coupling reactions performed on analogous aryl bromides. wikipedia.orgwikipedia.org

Prominent among these transformations is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would involve the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the reaction's efficiency and can be tailored to the specific amine coupling partner. youtube.com

Another significant transformation is the Ullmann condensation, a copper-catalyzed reaction that can be used to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile method.

Furthermore, the bromine substituent can be replaced with a cyano group through palladium-catalyzed cyanation. nih.govnih.gov This transformation is valuable as the resulting nitrile functionality can be further elaborated into other functional groups such as carboxylic acids, amines, and amides.

The following table summarizes the expected outcomes of these nucleophilic aromatic substitution reactions on this compound, based on established methodologies for similar aryl bromides.

| Reaction Type | Nucleophile | Catalyst System (Example) | Expected Product |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃ / XPhos, NaOt-Bu | N-(4-(R¹R²N)-benzyl)-2,2-dimethoxyethanamine |

| Ullmann Condensation | R'OH | CuI / Phenanthroline, K₂CO₃ | N-(4-(R'O)-benzyl)-2,2-dimethoxyethanamine |

| Palladium-Catalyzed Cyanation | KCN or Zn(CN)₂ | Pd(PPh₃)₄ | N-(4-Cyanobenzyl)-2,2-dimethoxyethanamine |

Transformations Involving the Dimethoxyacetal Functionality

The 2,2-dimethoxyethanamine moiety of the title compound contains a dimethoxyacetal group, which serves as a protected form of an aldehyde. This functionality can undergo specific transformations to unmask the aldehyde, which can then participate in a variety of subsequent reactions.

The deprotection of the dimethyl acetal to reveal the aldehyde is typically achieved under acidic conditions. organic-chemistry.org The reaction involves the hydrolysis of the acetal, which is sensitive to acid but stable to basic and nucleophilic conditions. A variety of acids can be employed for this purpose, ranging from aqueous mineral acids to solid-supported acid catalysts like Amberlyst-15. researchgate.netresearchgate.net The choice of acid and reaction conditions can be optimized to be compatible with the rest of the molecule.

Once deprotected, the resulting N-(4-bromobenzyl)aminoacetaldehyde is a reactive intermediate. The presence of both an aldehyde and a secondary amine functionality within the same molecule opens up possibilities for intramolecular reactions or controlled intermolecular reactions. The aldehyde can undergo standard reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or reductive amination.

The table below illustrates the deprotection of the acetal and some potential subsequent reactions of the unveiled aldehyde.

| Reaction Step | Reagents and Conditions | Product |

| Deprotection | HCl (aq) or Amberlyst-15, H₂O | N-(4-Bromobenzyl)aminoacetaldehyde |

| Oxidation | Jones Reagent (CrO₃, H₂SO₄, acetone) | (4-Bromobenzyl)(2-oxoethyl)carbamic acid |

| Reduction | NaBH₄, MeOH | 2-((4-Bromobenzyl)amino)ethanol |

| Reductive Amination | RNH₂, NaBH(OAc)₃ | N¹-(4-Bromobenzyl)-N²-R-ethane-1,2-diamine |

The dimethoxyacetal group can be carried through several synthetic steps as a "latent aldehyde," being deprotected at a later stage to participate in a key bond-forming reaction. This strategy is particularly useful in the synthesis of complex heterocyclic structures.

Two notable examples of synthetic pathways where a similar N-benzylaminoacetaldehyde dimethyl acetal scaffold is utilized are the Pictet-Spengler and Pomeranz-Fritsch reactions for the synthesis of tetrahydroisoquinolines and isoquinolines, respectively. wikipedia.orgwikipedia.org

In a hypothetical Pictet-Spengler type reaction, the this compound could first be coupled with another aromatic ring through a nucleophilic aromatic substitution reaction (as described in section 3.2.2). Subsequent deprotection of the acetal under acidic conditions would generate an iminium ion in situ, which could then undergo an intramolecular electrophilic aromatic substitution to form a new heterocyclic ring. wikipedia.orgd-nb.info

The Pomeranz-Fritsch reaction provides another avenue for the synthesis of isoquinoline derivatives. wikipedia.orgrsc.org In this sequence, the N-benzylaminoacetaldehyde dimethyl acetal is cyclized under acidic conditions. While the original Pomeranz-Fritsch conditions often require strongly acidic environments, modifications have been developed to proceed under milder conditions. rsc.org

The following table outlines the conceptual application of this compound as a latent aldehyde in these important cyclization reactions.

| Synthetic Pathway | Key Transformation | Intermediate | Final Heterocyclic Core |

| Pictet-Spengler Reaction | Intramolecular Electrophilic Aromatic Substitution | Iminium ion | Tetrahydro-β-carboline or Tetrahydroisoquinoline derivative |

| Pomeranz-Fritsch Reaction | Acid-catalyzed cyclization and aromatization | Benzylaminoacetal | Isoquinoline derivative |

Derivatives, Analogues, and Structural Modifications of N 4 Bromobenzyl 2,2 Dimethoxyethanamine

Synthesis and Characterization of Related N-Substituted Ethanamine Compounds

The synthesis of compounds related to N-(4-Bromobenzyl)-2,2-dimethoxyethanamine typically involves the N-alkylation of 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal) with a substituted benzyl (B1604629) halide. chemicalbook.combeilstein-journals.org This straightforward approach allows for significant variation in the final product by simply changing the starting materials.

The 4-bromo substituent on the benzyl ring is a key feature, serving as a versatile handle for further chemical transformations, such as cross-coupling reactions. However, a wide variety of analogues can be synthesized by starting with different substituted benzyl bromides or chlorides. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the properties of the resulting molecule.

Standard synthetic protocols, such as nucleophilic substitution, allow for the coupling of 2,2-dimethoxyethanamine with a range of benzyl halides. orgsyn.orgnih.gov This modularity enables the creation of a library of compounds with diverse electronic and steric properties. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can be introduced, as can other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) in place of or in addition to the bromine atom.

Table 1: Examples of N-(Substituted-benzyl)-2,2-dimethoxyethanamine Derivatives

| Benzyl Substituent | Derivative Name | Expected Electronic Effect |

|---|---|---|

| 4-Methoxy | N-(4-Methoxybenzyl)-2,2-dimethoxyethanamine | Electron-donating |

| 4-Nitro | N-(4-Nitrobenzyl)-2,2-dimethoxyethanamine | Electron-withdrawing |

| 4-Methyl | N-(4-Methylbenzyl)-2,2-dimethoxyethanamine | Electron-donating (weak) |

| 3,4-Dichloro | N-(3,4-Dichlorobenzyl)-2,2-dimethoxyethanamine | Electron-withdrawing |

| 2,4,6-Trimethyl | N-(2,4,6-Trimethylbenzyl)-2,2-dimethoxyethanamine | Electron-donating / Steric hindrance |

The 2,2-dimethoxyethyl moiety contains a dimethyl acetal (B89532), which serves as a protected form of an aldehyde. This functional group is a key site for structural modification. The acetal can be hydrolyzed under mild acidic conditions to unmask the aldehyde, yielding an N-benzylaminoacetaldehyde derivative. vaia.com This transformation opens up a vast number of synthetic possibilities, as the resulting aldehyde is a highly reactive intermediate.

Furthermore, the dimethyl acetal can undergo transacetalization reactions. For example, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would lead to the formation of a cyclic acetal (a 1,3-dioxolane (B20135) ring). These cyclic acetals can offer different stability and reactivity profiles compared to the acyclic dimethyl acetal. The precursor, 2,2-dimethoxyethanamine, is a widely used building block, highlighting the synthetic accessibility of such modifications. researchgate.netsigmaaldrich.comsigmaaldrich.com

Impact of Structural Variations on Chemical Reactivity

Structural changes to this compound have a profound impact on its chemical reactivity. These effects are primarily governed by the electronic and steric properties of the introduced substituents.

Variations in the benzyl substituent directly influence reactions involving the aromatic ring and the benzylic C-N bond. Electron-donating groups on the benzene (B151609) ring increase the electron density of the aromatic system, making it more susceptible to electrophilic aromatic substitution. Conversely, electron-withdrawing groups deactivate the ring towards such reactions. The stability of the N-benzyl bond is also affected; electron-donating substituents can facilitate oxidative cleavage, while the bond is generally stabilized against catalytic hydrogenolysis (debenzylation) by most substitutions. mdma.chacs.orgnih.gov Catalytic transfer hydrogenation is a common method for N-debenzylation, and the reaction rate is sensitive to the electronic environment of the benzyl group. mdma.ch For instance, chemoselective debenzylation of N-benzyl tertiary amines can be achieved using reagents like ceric ammonium (B1175870) nitrate. rsc.org

Hydrolysis of the acetal group to the corresponding aldehyde introduces a highly reactive functional group. The resulting N-(4-Bromobenzyl)aminoacetaldehyde can participate in a wide range of reactions characteristic of aldehydes, such as:

Reductive amination: To form more complex diamine structures.

Wittig reaction: To form alkenes.

Aldol and related condensation reactions: To form carbon-carbon bonds.

Cyclization reactions: To construct heterocyclic rings.

Table 2: Predicted Impact of Structural Modifications on Reactivity

| Modification | Structural Change | Impact on Reactivity |

|---|---|---|

| Benzyl Ring Substitution | Addition of Electron-Donating Group (e.g., -OCH₃) | Increases reactivity of the aromatic ring to electrophiles; may alter N-benzyl bond stability. mdma.chacs.org |

| Benzyl Ring Substitution | Addition of Electron-Withdrawing Group (e.g., -NO₂) | Decreases reactivity of the aromatic ring to electrophiles; generally stabilizes N-benzyl bond. mdma.ch |

| Acetal Group Modification | Hydrolysis to Aldehyde | Introduces a highly reactive carbonyl group, enabling condensation, oxidation, and reduction reactions. vaia.com |

| Acetal Group Modification | Transacetalization to Cyclic Acetal | Alters the stability of the protected aldehyde and steric environment around the functional group. |

Exploration of Novel Derivatives for Synthetic Applications

The derivatives of this compound are valuable intermediates for the synthesis of more complex molecular architectures. The presence of multiple, orthogonally reactive functional groups makes this scaffold particularly useful.

The 4-bromo substituent is a cornerstone for building molecular complexity. It readily participates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the attachment of a wide variety of aryl, alkynyl, and amino groups at the para-position of the benzyl ring. Such strategies are employed in the synthesis of biologically active compounds and novel materials. mdpi.commdpi.com For example, molecules containing a 4-bromobenzyl moiety have been used as precursors for potential chemotherapeutic agents. nih.gov

The ethanamine portion of the molecule, especially after deprotection of the acetal, serves as a versatile building block for constructing nitrogen-containing heterocycles. The resulting amino-aldehyde can undergo intramolecular cyclization or participate in multicomponent reactions to form substituted piperidines, pyrazines, or other important heterocyclic systems. These motifs are prevalent in medicinal chemistry and materials science. sci-hub.se The development of novel N-substituted derivatives continues to be an active area of research, with applications ranging from pharmaceuticals to functional materials. manchester.ac.uknih.gov

By combining modifications at both the benzyl and acetal sites, chemists can design highly functionalized and tailored building blocks for a wide range of synthetic targets, underscoring the strategic importance of this class of compounds.

Spectroscopic and Advanced Analytical Methodologies for Compound Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. Both ¹H and ¹³C NMR spectroscopy would be utilized to provide a detailed map of the carbon and hydrogen framework of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-bromobenzyl group would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern. The benzylic protons (CH₂ adjacent to the aromatic ring) would present as a singlet. The protons of the dimethoxy and ethanamine fragments would also exhibit characteristic chemical shifts and coupling patterns, allowing for the complete assignment of the proton environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. One would expect to observe distinct signals for the aromatic carbons (with the carbon attached to the bromine atom showing a characteristic shift), the benzylic carbon, the carbons of the ethanamine backbone, and the methoxy (B1213986) carbons. The chemical shifts of these signals would be indicative of their electronic environment and neighboring atoms.

Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact mass, which is calculated to be 273.03644 Da. nih.gov

The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and the loss of methoxy groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed in the region of 3100-2850 cm⁻¹.

N-H stretching: A weak to medium absorption band for the secondary amine (N-H) stretch would be expected around 3300-3500 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-N stretching: The C-N stretching vibration would likely be found in the 1250-1020 cm⁻¹ range.

C-O stretching: Strong C-O stretching bands for the acetal (B89532) group would be prominent in the 1150-1050 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, around 600-500 cm⁻¹.

Advanced Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the purification and purity assessment of chemical compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, would be suitable for analyzing the purity of this compound. Detection could be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for analyzing the volatility and purity of the compound. The sample would be vaporized and separated on a capillary column, with the eluting components being directly introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. This provides a powerful method for both qualitative and quantitative analysis.

Theoretical and Computational Chemistry Approaches to N 4 Bromobenzyl 2,2 Dimethoxyethanamine

Molecular Structure Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. Molecular structure optimization and conformational analysis are computational techniques used to identify the most stable geometric arrangements of a molecule.

For N-(4-Bromobenzyl)-2,2-dimethoxyethanamine, these analyses would typically employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to calculate the potential energy surface of the molecule. By systematically rotating the rotatable bonds, such as the C-C and C-N bonds in the ethylamine (B1201723) chain and the benzyl (B1604629) group, a computational search can identify various low-energy conformers.

A study on a similar N-benzyl derivative utilized DFT calculations to identify multiple stable conformations arising from rotational equilibria. researchgate.net For this compound, the key dihedral angles determining its conformation would be around the bond connecting the benzyl group to the nitrogen atom and the bonds within the dimethoxyethyl group. The results of such an analysis would provide crucial information on the preferred shapes of the molecule, which is essential for understanding its interactions with other molecules.

Below is an interactive data table illustrating hypothetical optimized geometric parameters for a stable conformer of this compound, as would be obtained from a DFT calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

| Bond Length (Å) | C(ar) | C(benzyl) | 1.51 | |

| Bond Length (Å) | C(benzyl) | N | 1.47 | |

| Bond Length (Å) | N | C(ethyl) | 1.46 | |

| Bond Angle (°) | C(ar) | C(benzyl) | N | 112.5 |

| Bond Angle (°) | C(benzyl) | N | C(ethyl) | 115.0 |

| Dihedral Angle (°) | C(ar) | C(benzyl) | N | C(ethyl) |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Pathway Predictions and Mechanistic Elucidation through Quantum Chemistry

Quantum chemistry calculations are instrumental in predicting the most likely pathways for chemical reactions and in elucidating the detailed mechanisms of these transformations. chemrxiv.orgnih.gov For the synthesis of this compound, computational methods can be used to model the reaction between 4-bromobenzyl bromide and 2,2-dimethoxyethanamine.

These calculations can map out the potential energy surface of the reaction, identifying the transition states and intermediates. nih.gov The activation energies for different possible pathways can be calculated to determine the most favorable route for the reaction to proceed. This information is invaluable for optimizing reaction conditions, such as temperature and solvent, to maximize the yield of the desired product.

Furthermore, computational studies can provide insights into the electronic structure of the transition states, revealing the nature of bond-forming and bond-breaking processes. This level of detail is often difficult to obtain through experimental methods alone.

The following table presents a hypothetical comparison of calculated activation energies for two possible reaction mechanisms for the synthesis of this compound.

| Reaction Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

| SN2 Nucleophilic Substitution | DFT (B3LYP/6-31G*) | 15.2 |

| Two-Step (Intermediate Formation) | MP2/cc-pVTZ | 25.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is a powerful approach to forecast the chemical reactivity and selectivity of compounds. ijpsr.comnih.govnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of molecules and their observed activity or property.

For this compound, a QSAR model could be developed to predict its reactivity in a particular class of reactions, for instance, its potential as an inhibitor for a specific enzyme. This would involve synthesizing a library of related compounds with variations in the substituents on the phenyl ring or modifications to the dimethoxyethyl group. The biological activity of these compounds would be measured experimentally, and then computational descriptors (e.g., electronic properties, steric parameters, hydrophobicity) would be calculated for each molecule.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. chemijournal.com Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent and selective molecules. mdpi.com

An example of descriptors that could be used in a QSAR model for this compound and its analogs is presented in the interactive table below.

| Compound | Molecular Weight | LogP | Dipole Moment (Debye) | Predicted Reactivity (IC50, µM) |

| This compound | 276.16 | 2.8 | 2.1 | 5.4 |

| N-(4-Chlorobenzyl)-2,2-dimethoxyethanamine | 231.71 | 2.5 | 2.0 | 7.2 |

| N-(4-Methylbenzyl)-2,2-dimethoxyethanamine | 211.29 | 2.3 | 1.8 | 10.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of N 4 Bromobenzyl 2,2 Dimethoxyethanamine in the Synthesis of Complex Molecules

Strategic Use in the Construction of Heterocyclic Scaffolds

The molecular framework of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine makes it an adept precursor for the synthesis of various nitrogen-containing heterocycles. The strategy relies on the sequential or concerted reactivity of its two primary functional domains.

The aminoacetaldehyde dimethyl acetal (B89532) moiety is a stable, masked form of aminoacetaldehyde. Upon acid-catalyzed hydrolysis, it unmasks a reactive aldehyde functionality, which can readily participate in intramolecular or intermolecular condensation and cyclization reactions. This feature is fundamental to the construction of numerous heterocyclic cores. For instance, the reaction of the deprotected amino-aldehyde with an appropriate reaction partner can lead to the formation of key heterocyclic systems.

Imidazoles: Condensation with ammonia (B1221849) and another aldehyde or ketone can form substituted imidazoles.

Pyrroles: Reaction with 1,3-dicarbonyl compounds can be envisioned in variations of the Paal-Knorr synthesis.

Pyrazines: Self-condensation or reaction with other α-amino ketones or related synthons can yield substituted pyrazines.

The N-(4-bromobenzyl) group serves a dual purpose. Firstly, it acts as a protecting group for the amine, directing its reactivity. More importantly, the bromine atom on the phenyl ring provides a crucial synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).

This bifunctionality allows for a divergent synthetic approach. A heterocyclic core can first be constructed using the aminoacetal portion of the molecule. Subsequently, the bromo-benzyl moiety can be elaborated through cross-coupling to introduce additional complexity and build larger, polycyclic systems. This strategic utility is exemplified in the synthesis of related compounds where a bromobenzyl group is tethered to a heterocycle as a key intermediate for further diversification.

| Heterocycle Class | Synthetic Strategy involving Aminoacetal Moiety | Role of 4-Bromobenzyl Group | Representative Reaction Type |

| Imidazoles | Acid-mediated deprotection to amino-aldehyde, followed by condensation with an aldehyde and ammonia source. | Arylation handle for late-stage functionalization. | Radziszewski Synthesis |

| Pyrroles | Deprotection and cyclocondensation with a 1,3-dicarbonyl compound. | Pre-installed substituent for coupling reactions. | Paal-Knorr Synthesis |

| Pyrazines | Dimerization of the amino-aldehyde intermediate upon deprotection and oxidation. | Provides a site for molecular extension via cross-coupling. | Dimerization/Condensation |

| Imidazo[1,2-a]pyrazines | Use in Groebke-Blackburn-Bienaymé (GBB) three-component reaction with an aldehyde and an isocyanide. rug.nl | Allows for the introduction of diverse aryl or alkyl groups. | Suzuki or Sonogashira Coupling |

Contribution to the Total Synthesis of Natural Product Analogues

In the realm of total synthesis, building blocks that offer both a core structural element and a handle for further modification are highly valued. This compound serves as such a synthon, particularly for analogues of natural products containing substituted benzylamines or specific heterocyclic cores.

The pyrrole-imidazole alkaloids, a class of marine natural products, often feature complex heterocyclic systems. nih.gov The synthesis of analogues of these compounds, such as dibromophakellin, often requires versatile building blocks to explore structure-activity relationships. nih.gov The aminoacetal portion of this compound can be used to construct the imidazole (B134444) or a related nitrogen heterocycle, while the bromobenzyl group mimics functionalities present in or allows for the introduction of moieties analogous to those in the natural products.

While the direct application of this compound in a completed total synthesis of a natural product is not prominently documented, its potential is clear. Synthetic campaigns often rely on the preparation of numerous analogues to confirm biological activity or develop more potent derivatives. nih.gov The modular nature of this reagent—where the heterocyclic part and the aromatic part can be constructed and modified semi-independently—makes it an ideal candidate for creating libraries of natural product analogues for biological screening.

| Natural Product Family | Relevant Structural Motif | Potential Role of this compound |

| Oroidin Alkaloids | Pyrrole-imidazole core | Precursor to a substituted aminoimidazole fragment. The bromobenzyl group allows for coupling to a pyrrole (B145914) moiety. |

| Lamellarin Alkaloids | Substituted pyrroles | Can serve as a precursor to N-substituted pyrroles after cyclization, with the bromo-aryl group enabling further annulation reactions. |

| Various Benzylisoquinoline Alkaloids | N-benzyl tetrahydroisoquinoline core | The N-benzyl group is a core feature. The aminoacetal could be used in a Pictet-Spengler or Bischler-Napieralski type reaction after modification. |

Role in Cascade Reactions and Multi-Component Systems

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, are powerful tools for rapidly building molecular complexity with high atom economy. nih.gov Similarly, cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, offer efficient pathways to complex structures. beilstein-journals.org

This compound is well-suited for participation in such processes. The secondary amine can react with an aldehyde or ketone to form an in-situ iminium ion, a key reactive intermediate in many MCRs and organocatalytic cascades.

A notable example of a relevant cascade is the Enders three-component reaction, which uses a secondary amine catalyst, an aldehyde, and a nitroalkene to construct stereochemically rich cyclohexene (B86901) derivatives. beilstein-journals.orgnih.gov Recent work has demonstrated that acetaldehyde (B116499) dimethyl acetal (the parent structure of the dimethoxyethylamine moiety) can serve as a stable and effective acetaldehyde surrogate in this type of cascade. nih.govresearchgate.net This suggests that this compound could function as a reactant in similar amine-catalyzed cascade processes, where the acetal provides one of the carbon backbones while the N-benzyl group is carried through the transformation.

Furthermore, the secondary amine functionality allows this compound to be a substrate in well-known MCRs:

Ugi and Passerini Reactions: While these typically require a primary amine, modifications or related reactions could potentially incorporate a secondary amine.

Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction between an aldehyde, an isocyanide, and a suitable N-nucleophile (like a 2-aminoazine) to form fused heterocyclic systems. rug.nl N-substituted aminoacetals can be used to generate imidazo[1,2-a]pyrazine (B1224502) derivatives, demonstrating the utility of this class of compounds in MCRs.

The presence of the acetal and the secondary amine in one molecule provides a platform for designing novel cascade or multi-component reactions where the compound can act as a linchpin, connecting multiple reactants in a single, efficient operation.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The future synthesis of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine is expected to pivot away from traditional methods, which often rely on stoichiometric reagents and generate significant waste, towards more environmentally benign and atom-economical alternatives. A key area of development is the use of catalytic "borrowing hydrogen" or hydrogen autotransfer methodologies. nih.govresearchgate.net This approach could enable the direct coupling of 4-bromobenzyl alcohol with 2,2-dimethoxyethanamine, using a catalyst to temporarily "borrow" hydrogen from the alcohol to form an intermediate aldehyde, which then undergoes reductive amination. nih.gov This process is highly efficient, producing only water as a byproduct. rug.nl

Another green avenue involves leveraging starting materials derived from renewable biomass. researchgate.net For instance, processes are being developed for the sustainable production of benzylamines from lignin, a major component of lignocellulosic biomass. researchgate.net Future research could adapt these strategies to produce brominated benzylamine (B48309) precursors, reducing the reliance on fossil fuel-based feedstocks. The use of heterogeneous nickel catalysts, which are more cost-effective and recyclable than precious metal catalysts, is also a promising direction for the sustainable amination of alcohols. nih.govresearchgate.netacs.org

Table 1: Comparison of Potential Synthetic Protocols

| Method | Traditional Approach | Green/Sustainable Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Reaction Type | Nucleophilic substitution | Catalytic Reductive Amination / Borrowing Hydrogen | Atom-economical, reduced waste (water byproduct) |

| Starting Materials | 4-Bromobenzyl halide, 2,2-dimethoxyethanamine | 4-Bromobenzyl alcohol or 4-Bromobenzaldehyde (B125591), 2,2-dimethoxyethanamine | Safer reagents, potential for bio-based sourcing |

| Catalyst | Often none (base-mediated) | Heterogeneous Ni, Ru, or other transition metals | Recyclable, lower environmental impact |

| Byproducts | Stoichiometric salt waste (e.g., HBr) | Water | Minimal and benign byproduct |

Integration into Flow Chemistry Systems for Continuous Production

The transition from batch processing to continuous flow manufacturing represents a significant paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of amines, including structures like this compound, is well-suited for this technology. digitellinc.com Continuous flow reactors, such as packed-bed or microreactors, can provide superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purities. qub.ac.ukrsc.org

For a reaction such as the amination of 4-bromobenzyl bromide, a flow system could enable the rapid and safe mixing of reagents at precise stoichiometric ratios, minimizing the formation of over-alkylation byproducts. acs.org Furthermore, integrating biocatalysts into flow systems is an emerging frontier. nih.gov Immobilized enzymes in a packed-bed reactor could be used for the continuous, highly selective synthesis of the target amine under mild conditions, representing a fusion of green chemistry and process intensification. nih.gov The ability to telescope multiple reaction steps in-line without intermediate workup is another major advantage, streamlining the production process significantly. acs.org

Exploration of Novel Catalytic Applications

The inherent chemical functionalities of this compound suggest its potential use as a ligand or precursor in catalysis. The secondary amine can coordinate to metal centers, while the bromobenzyl group offers a handle for further modification to create more complex ligand architectures.

Future research could explore the derivatization of this compound into novel pincer ligands or N-heterocyclic carbene (NHC) precursors. The electronic properties of such ligands could be fine-tuned by leveraging the bromo-substituent, which can be replaced via cross-coupling reactions to introduce a wide array of electron-donating or electron-withdrawing groups. The dimethoxyethyl moiety may also play a role in modulating the solubility and steric environment of a resulting metal complex, potentially influencing its catalytic activity and selectivity in reactions such as hydrogenation, cross-coupling, or polymerization.

New Methodologies for Functionalization and Derivatization

The true potential of this compound lies in its capacity as a versatile building block for creating diverse and complex molecules. The three key functional groups—the bromo-aryl ring, the secondary amine, and the acetal (B89532)—each provide distinct opportunities for chemical modification.

Bromo-Aryl Group Functionalization : The bromine atom is a prime site for transition metal-catalyzed cross-coupling reactions. Future work will undoubtedly involve using Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to append new aryl, alkyl, alkynyl, or amino substituents at the para-position of the benzyl (B1604629) ring. nih.gov This allows for the systematic construction of a library of analogues with varied electronic and steric properties for applications in medicinal chemistry or materials science. mdpi.com

Acetal Group Deprotection and Elaboration : The 2,2-dimethoxyethyl group serves as a stable protecting group for an aldehyde. Mild acidic hydrolysis can unmask this functionality, revealing N-(4-Bromobenzyl)aminoacetaldehyde. This aldehyde is a valuable intermediate for a host of subsequent reactions, including Wittig olefination, further reductive aminations to create diamine structures, and condensation reactions to form heterocyclic systems like imidazoles or pyrimidines.

Advanced C-H Functionalization : Moving beyond classical reactions, emerging research could focus on the direct C-H functionalization of the aromatic ring or the aliphatic backbone. researchgate.net Rhodium-catalyzed C-H activation, for instance, could enable the installation of new functional groups at positions ortho to the benzyl substituent, a transformation that is difficult to achieve through traditional means. researchgate.net This atom-economical approach would open up new avenues for creating novel molecular architectures based on the core scaffold.

Table 2: Potential Derivatization Strategies

| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Structure/Functionality |

|---|---|---|---|

| Bromo-Aryl | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Bi-aryl system |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Di-aryl amine linkage | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Aryl-alkyne structure | |

| Acetal | Deprotection (Hydrolysis) | Mild acid (e.g., HCl, PTSA) | Aldehyde functionality |

| Wittig Reaction (post-deprotection) | Phosphonium ylide | Alkene formation | |

| Secondary Amine | Acylation | Acyl chloride, Base | Amide formation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-Bromobenzyl)-2,2-dimethoxyethanamine with high purity?

- Methodology :

-

Condensation-Reduction Approach : React 4-bromobenzaldehyde with 2,2-dimethoxyethanamine under anhydrous conditions (e.g., molecular sieves, inert atmosphere) to form an imine intermediate. Reduce the imine using sodium borohydride (NaBH₄) in methanol to yield the target compound .

-

Optimization Tips :

-

Maintain strict temperature control (0–25°C) during reduction to minimize side reactions.

-

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Step Reagents/Conditions Purpose Yield Imine Formation 4-Bromobenzaldehyde, 2,2-dimethoxyethanamine, molecular sieves Form intermediate 60–70% Reduction NaBH₄, MeOH, 0°C → RT Convert imine to amine 80–85%

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

-

¹H/¹³C NMR : Confirm the presence of the 4-bromobenzyl group (δ 7.3–7.5 ppm aromatic protons) and dimethoxy groups (δ 3.3 ppm, singlet) .

-

IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O ether stretches (~1100 cm⁻¹) .

-

Mass Spectrometry (MS) : Validate molecular weight (274.15 g/mol) via ESI-MS or HRMS .

Technique Key Peaks/Data Structural Confirmation ¹H NMR δ 4.2 ppm (CH₂-N), δ 3.3 ppm (OCH₃) Amine and ether linkages IR 3300 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O) Functional group verification

Q. What safety protocols are critical for handling this compound in laboratories?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Approaches :

- Dose-Response Studies : Systematically test concentrations (0.1–100 µM) to identify non-linear effects .

- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to quantify affinity for monoaminergic receptors .

- Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. saline) and cell lines .

Q. How does the 4-bromobenzyl group influence stability under varying pH conditions?

- Findings :

- Acidic Conditions (pH <3) : Rapid hydrolysis of the dimethoxy group, releasing methanol. Use buffered solutions (pH 5–7) to stabilize .

- Basic Conditions (pH >9) : Degradation via nucleophilic aromatic substitution (bromine displacement). Monitor by HPLC for byproducts like 4-hydroxybenzyl derivatives .

Q. What methodological approaches study interactions with monoaminergic receptors?

- Techniques :

-

Radioligand Binding : Incubate with ³H-labeled serotonin/dopamine receptors in transfected HEK293 cells. Calculate IC₅₀ values .

-

Functional Assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 dye) post-treatment to assess receptor activation/inhibition .

Receptor Assay Type Key Findings 5-HT₂A Radioligand binding Moderate affinity (Ki = 450 nM) Dopamine D₂ Calcium flux Partial agonism at 10 µM

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

- Solutions :

- Deuterated Solvent Calibration : Use DMSO-d₆ or CDCl₃ to standardize chemical shift references .

- Paramagnetic Impurity Removal : Pre-treat samples with EDTA to eliminate metal contaminants affecting peak splitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.